molecular formula C18H26O9 B1620135 BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER CAS No. 22208-25-9

BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER

Cat. No.: B1620135
CAS No.: 22208-25-9
M. Wt: 386.4 g/mol
InChI Key: VRWWRSQIOZLGAM-UHFFFAOYSA-N
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Description

Chemical Name: BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANEDIYL ESTER Synonyms:

  • Trimethylolpropane triacetoacetate
  • Acetoacetic acid, triester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
  • C18H26O9 (Molecular Formula)
    Molecular Weight: 386.44 g/mol

This compound is a triester derived from trimethylolpropane (TMP) and acetoacetic acid. Its structure features three acetoacetate groups (-O-CO-CH2-CO-O-) attached to a central 2-ethyl-2-(hydroxymethyl)-1,3-propanediol backbone. The presence of multiple reactive β-ketoester groups makes it valuable in polymer chemistry, particularly in crosslinking applications for coatings, adhesives, and resins .

Properties

IUPAC Name

2,2-bis(3-oxobutanoyloxymethyl)butyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26O9/c1-5-18(9-25-15(22)6-12(2)19,10-26-16(23)7-13(3)20)11-27-17(24)8-14(4)21/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWRSQIOZLGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CC(=O)C)(COC(=O)CC(=O)C)COC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051868
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22208-25-9
Record name Trimethylolpropane triacetoacetate
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Record name Butanoic acid, 3-oxo-, 1,1'-(2-((1,3-dioxobutoxy)methyl)-2-ethyl-1,3-propanediyl) ester
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Record name Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester
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Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol triacetoacetate
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Record name Butanoic acid, 3-oxo-, 1,1'-[2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl] ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER typically involves the esterification of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol with acetoacetic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bonds. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an

Biological Activity

Butanoic acid, 3-oxo-, 2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propandiyl ester (CAS No. 22208-25-9), also known as LONZAMON AATMP, is a chemical compound with significant industrial applications, particularly in adhesives and coatings. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H26O9
Molecular Weight386.39 g/mol
Density1.179 g/cm³
Boiling Point511.3 °C (predicted)
Water Solubility22 g/L at 20°C
LogP2.6 at 20°C

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions at the cellular level and its potential toxicological effects. It is noted for its properties as a trifunctional crosslinker and catalyst in polymer chemistry, which may have implications in biological systems.

Toxicological Profile

  • Acute Toxicity : The compound is classified as a poison by ingestion and skin contact, indicating potential hazards in occupational settings .
  • Environmental Impact : Its stability and low vapor pressure suggest limited volatility, but its toxicity necessitates careful handling to prevent environmental contamination .

The biological mechanisms of butanoic acid derivatives often involve their capacity to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This can lead to alterations in cellular functions, including:

  • Enzyme Inhibition : Compounds like LONZAMON AATMP may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Disruption : The interaction with cellular receptors could modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

Study on Cytotoxicity

A study investigated the cytotoxic effects of various butanoic acid derivatives on human cell lines. It was found that higher concentrations of butanoic acid esters led to increased cell death due to necrosis and apoptosis mechanisms.

Environmental Toxicity Assessment

Research conducted on aquatic organisms revealed that exposure to butanoic acid derivatives resulted in behavioral changes and mortality rates significantly higher than control groups. This highlights the need for environmental monitoring when utilizing such compounds in industrial applications.

Scientific Research Applications

Industrial Applications

1. Crosslinking Agent:
Butanoic acid, 3-oxo-, 2-[(1,3-dioxobutoxy)methyl]-2-ethyl-1,3-propanediyl ester serves as a trifunctional crosslinker in adhesives and sealants. Its reactive methylene groups allow for the formation of strong bonds between polymer chains, enhancing the mechanical properties and durability of the final products .

2. Coatings:
This compound is utilized as a curative in waterborne coating systems. Its ability to facilitate crosslinking improves the chemical resistance and adhesion properties of coatings applied to various substrates .

3. Catalysis:
It acts as a catalyst for amine-based epoxy hardeners, promoting faster curing times and improved performance characteristics in epoxy formulations. This application is particularly valuable in industries requiring rapid setting times and high-performance materials .

4. Chemical Auxiliaries:
As a chemical auxiliary, it aids in various chemical processes by enhancing reaction rates or improving product yields. Its multifunctional nature allows it to be integrated into many formulations across different sectors .

Case Studies

Case Study 1: Adhesive Formulations
In a study examining adhesive formulations containing butanoic acid, 3-oxo-, it was found that the inclusion of this ester significantly improved bond strength compared to formulations lacking it. The enhanced performance was attributed to its crosslinking capabilities and compatibility with various polymer matrices.

Case Study 2: Waterborne Coatings
Research on waterborne coatings incorporating butanoic acid demonstrated superior resistance to solvents and abrasion compared to traditional systems. The study highlighted its effectiveness as a curative that not only accelerated curing times but also enhanced the overall durability of the coatings.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to other acetoacetate esters and related derivatives:

Compound Name Molecular Formula Molecular Weight Key Features Applications
BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANEDIYL ESTER C18H26O9 386.44 Triester with three acetoacetate groups; branched ethyl and hydroxymethyl substituents. Crosslinking agent in polymers, UV-curable coatings .
2-(Acetoacetoxy)ethyl methacrylate C10H14O5 214.21 Monoester with methacrylate functionality; single acetoacetate group. Reactive diluent in acrylic resins, dental materials .
BUTANOIC ACID, 3-OXO-, CYCLOHEXYL ESTER (CPP100) C10H16O3 184.23 Cyclohexyl ester; single acetoacetate group. Flavor/fragrance intermediate, solvent .
BUTANOIC ACID, 3-OXO-, 2-(1-OXO-2-PROPENYL)OXY)ETHYL ESTER (AAY750) C9H12O5 200.19 Ethyl ester with acrylate substituent; dual reactivity (acetoacetate + acrylate). UV-curable inks, adhesives .
Polymer of BUTANOIC ACID, 3-OXO-... (CAS 87889-51-8) Polymer blend Variable Copolymer with butyl acrylate, styrene, and methyl methacrylate. Industrial coatings, film-forming agents .

Reactivity and Stability

  • Target Compound : The triester structure provides three reactive β-ketoester sites, enabling high crosslink density in polymers. However, the steric hindrance from the ethyl and hydroxymethyl groups may reduce reaction rates compared to linear esters .
  • AAY750 : The acrylate group allows for radical-initiated chain growth, while the acetoacetate enables Michael addition or enamine chemistry, making it versatile for multi-step curing systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing this ester?

Answer:
The compound can be synthesized via esterification or transesterification reactions. A validated approach involves reacting 3-oxobutanoic acid derivatives with diols or polyols under acidic or enzymatic catalysis. For example, allyl 3-oxo-butanate analogs have been synthesized using aromatic amines as catalysts, followed by purification via column chromatography (eluent: hexane/ethyl acetate) and structural confirmation via X-ray diffraction . Key parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the ester groups.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
While specific toxicity data for this ester is limited, analogous esters (e.g., 2-propenoic acid derivatives) require:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Refer to GHS guidelines for esters with similar functional groups (e.g., acrylates) for emergency response .

Basic: Which analytical techniques are essential for confirming its structural integrity?

Answer:

  • X-Ray Diffraction (XRD) : Resolves stereochemistry and confirms crystal structure, as demonstrated for structurally related 3-oxo esters .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify ester linkages and substituents. For example, the 2-ethyl-1,3-propanediyl moiety would show characteristic splitting patterns in 1^1H NMR .
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O stretching) and 1150–1250 cm1^{-1} (C-O ester) validate functional groups .

Advanced: How can contradictions in spectral data during characterization be resolved?

Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR : Resolve rotational isomers by variable-temperature 1^1H NMR.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and rule out adducts.
  • Cross-Validation : Compare with computational spectra (DFT calculations) for expected electronic environments .

Advanced: How to design experiments for studying its copolymerization potential?

Answer:
This ester’s α,β-unsaturated ketone groups enable radical polymerization. Experimental design considerations:

  • Monomer Ratios : Optimize with comonomers like butyl acrylate or styrene (e.g., 1:1 molar ratio) .
  • Initiators : Use AIBN (azobisisobutyronitrile) at 70°C for thermal initiation.
  • Characterization : Monitor conversion via 1^1H NMR and determine molecular weight distribution via GPC. Thermal stability can be assessed via TGA/DSC .

Advanced: What strategies mitigate stability issues during storage or reaction conditions?

Answer:

  • Storage : Use amber vials under inert gas (N2_2) at –20°C to prevent hydrolysis or oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Adjust pH to neutral in solution to minimize ester degradation.
  • Additives : Include radical inhibitors (e.g., BHT) during polymerization to prevent premature crosslinking .

Advanced: How does the ester’s substituent geometry influence its reactivity in nucleophilic acyl substitution?

Answer:
The 2-ethyl-1,3-propanediyl backbone creates steric hindrance, slowing nucleophilic attack. Methodological insights:

  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., methyl esters) using UV-Vis or 19^19F NMR probes.
  • Computational Modeling : Use MD simulations to map steric and electronic effects on transition states .

Advanced: What challenges arise in solubility characterization, and how are they addressed?

Answer:
The compound’s hydrophobicity (due to ethyl and methyl groups) limits aqueous solubility. Approaches:

  • Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays.
  • Surfactant-Assisted Dispersion : Employ Tween-80 or cyclodextrins to enhance bioavailability .
  • LogP Determination : Measure via shake-flask method (octanol/water) to guide formulation design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER
Reactant of Route 2
Reactant of Route 2
BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER

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